molecular formula C14H20O3 B12102441 3-Isopropoxy-benzoic acid tert-butyl ester

3-Isopropoxy-benzoic acid tert-butyl ester

Cat. No.: B12102441
M. Wt: 236.31 g/mol
InChI Key: JOTUMNFRENAGSJ-UHFFFAOYSA-N
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Description

3-Isopropoxy-benzoic acid tert-butyl ester: is a chemical compound with the molecular formula C14H20O3. Its IUPAC name is 1,1-Dimethylethyl 3-(1-methylethoxy)benzoate . This compound combines an isopropoxy group and a tert-butyl ester on a benzoic acid backbone.

Preparation Methods

Synthetic Routes: The synthesis of 3-Isopropoxy-benzoic acid tert-butyl ester typically involves the Suzuki–Miyaura (SM) coupling reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The SM coupling is widely applied due to its mild reaction conditions and functional group tolerance .

Reaction Conditions: The reaction conditions for SM coupling include mild temperatures, typically around room temperature, and the use of a base (such as potassium carbonate) to facilitate the transmetalation step.

Industrial Production: While specific industrial production methods are proprietary, the SM coupling process can be scaled up for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent amounts ensures efficient production.

Chemical Reactions Analysis

3-Isopropoxy-benzoic acid tert-butyl ester can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can lead to the corresponding alcohol or other derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common reagents include palladium catalysts, bases, and halides. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Materials Science: For functional materials and polymers.

Mechanism of Action

The exact mechanism of action for 3-Isopropoxy-benzoic acid tert-butyl ester depends on its specific application. It could involve interactions with molecular targets or pathways related to its functional groups.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related benzoic acid derivatives.

Properties

IUPAC Name

tert-butyl 3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)16-12-8-6-7-11(9-12)13(15)17-14(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTUMNFRENAGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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